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molecular formula C6H12NO3P B1585663 Diethyl isocyanomethylphosphonate CAS No. 41003-94-5

Diethyl isocyanomethylphosphonate

Cat. No. B1585663
M. Wt: 177.14 g/mol
InChI Key: ICURVXBGGDVHDT-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

To a solution of diethylisocyanomethylphosphonate in diethyl ether (40 ml) was added butyl lithium (6.9 ml, 1.6M in hexane) dropwise at −60° C. After the reaction mixture was stirred at −60° C. for additional 15 min a solution of 2-acetylthiophene (1.26 g, 10 mmol) in diethyl ether (10 ml) was added at the same temperature. The reaction mixture was warmed up to 0° C. and was stirred for 1.5 h. Concentrated HCl (15 ml) was added at 0° C. and then ice bath was removed. After the resulting mixture was stirred at room temperature overnight it was poured to cold water (20 ml). The organic layer was washed with water, sat. sodium bicarbonate, brine, dried over sodium sulfate and concentrated. The crude product was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP(C[N+]#[C-])(=O)[O:5][CH2:6][CH3:7])C.[CH2:12]([Li])CCC.C([C:20]1[S:21][CH:22]=[CH:23][CH:24]=1)(=O)C.Cl>C(OCC)C>[S:21]1[CH:22]=[CH:23][CH:24]=[C:20]1[CH:7]([CH3:12])[CH:6]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)C[N+]#[C-]
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at the same temperature
CUSTOM
Type
CUSTOM
Details
ice bath was removed
STIRRING
Type
STIRRING
Details
After the resulting mixture was stirred at room temperature overnight it
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was poured to cold water (20 ml)
WASH
Type
WASH
Details
The organic layer was washed with water, sat. sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
S1C(=CC=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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